molecular formula C10H16O2 B8781382 2-Cyclohexen-1-one, 3-ethoxy-5,5-dimethyl- CAS No. 6267-39-6

2-Cyclohexen-1-one, 3-ethoxy-5,5-dimethyl-

Cat. No. B8781382
CAS RN: 6267-39-6
M. Wt: 168.23 g/mol
InChI Key: HALCXXAVLJHSTJ-UHFFFAOYSA-N
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Patent
US05677336

Procedure details

To a flame-dried 100 mL round-bottomed flask containing lithium aluminum hydride (0.95 g, 24.4 mmol, 0.5 mol equiv) in 35 mL anhydrous ether under nitrogen atmosphere at 0° C. was added 8.20 g (48.7 mmol) 3-ethoxy-5,5-dimethylcyclohex-2-en-l-one (10) portionwise through a syringe as a solution in 10 mL anhydrous ether. The reaction mixture was allowed to warm to room temperature, and after 4h, TLC. analysis indicated complete consumption of starting material. The reaction mixture was then cooled to 0° C. before the cautious addition of 50 mL water, and the contents of the flask were then poured into a 500 mL Edenmeyer flask containing 150 mL ice-cold 10% H2SO4. The mixture was then extracted with ether (2×200 mL), and the combined organics were washed successively with water (100 mL), and saturated aqueous NaHCO3 (100 mL), dried over Na2SO4, and concentrated under diminished pressure to give 6.05 g (quantitative) of the dimethylenone (Rf 0.55, 2:1 hexane/ethyl acetate). 1H NMR (400 MHz, CDCl3) δ1.05 (s, 6H, geminal-CH3 's), 2.23 (dd, 2H, 4-H), 2.28 (s, 2H, 6-H), 6.03 (ddd, 1H, 2-H), 6.87 ppm (ddd, 1H, 3-H). ##STR5##
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:12](=O)[CH:11]=1)C>CCOCC>[CH3:16][C:14]1([CH3:17])[CH2:15][C:10](=[O:9])[CH:11]=[CH:12][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
35 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)OC1=CC(CC(C1)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C. before the cautious addition of 50 mL water
ADDITION
Type
ADDITION
Details
the contents of the flask were then poured into a 500 mL Edenmeyer flask
ADDITION
Type
ADDITION
Details
containing 150 mL ice-cold 10% H2SO4
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (2×200 mL)
WASH
Type
WASH
Details
the combined organics were washed successively with water (100 mL), and saturated aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
to give 6.05 g (quantitative) of the dimethylenone (Rf 0.55, 2:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
CC1(CC=CC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.